molecular formula C13H17NO2 B6249043 methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate CAS No. 1824227-57-7

methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate

Cat. No.: B6249043
CAS No.: 1824227-57-7
M. Wt: 219.28 g/mol
InChI Key: JDYKAXZTNUOCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a methyl group attached to the indole ring, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole ring . The specific steps for synthesizing this compound include:

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways related to cell signaling, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate is unique due to its specific structural features, such as the methyl group on the indole ring and the ester functional group. These features contribute to its distinct chemical reactivity and biological activity .

Properties

CAS No.

1824227-57-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H17NO2/c1-9-3-5-12-11(7-9)10(8-14-12)4-6-13(15)16-2/h3,5,7,10,14H,4,6,8H2,1-2H3

InChI Key

JDYKAXZTNUOCHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NCC2CCC(=O)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.